3-Bromo-5-iodobenzoyl chloride
Description
Structure
3D Structure
Properties
IUPAC Name |
3-bromo-5-iodobenzoyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrClIO/c8-5-1-4(7(9)11)2-6(10)3-5/h1-3H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CURASYMMNYLBQN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1Br)I)C(=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrClIO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 3 Bromo 5 Iodobenzoyl Chloride
Preparation from 3-Bromo-5-iodobenzoic Acid Precursors
The most direct route to 3-bromo-5-iodobenzoyl chloride is the activation of the carboxylic acid group of 3-bromo-5-iodobenzoic acid. nih.govfishersci.bechemicalbook.comsigmaaldrich.com This precursor serves as a common starting point for various synthetic applications, including the preparation of pharmaceutical ingredients. nih.govfishersci.besigmaaldrich.com
The reaction of a carboxylic acid with thionyl chloride (SOCl₂) is a classical and widely employed method for the synthesis of acyl chlorides. chemguide.co.ukmasterorganicchemistry.com This transformation is highly efficient due to the formation of gaseous byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), which drive the reaction to completion. chemguide.co.ukalmerja.com
The general mechanism involves the nucleophilic attack of the carboxylic acid on the sulfur atom of thionyl chloride. jove.com This is followed by the elimination of a chloride ion and subsequent deprotonation to form a reactive chlorosulfite intermediate. jove.com The final step is a nucleophilic attack by the chloride ion on the carbonyl carbon, leading to the formation of the acyl chloride and the release of SO₂ and HCl. jove.com
In the context of this compound, the precursor 3-bromo-5-iodobenzoic acid is treated with thionyl chloride, often under reflux conditions, to yield the desired product. nih.gov The reaction may be performed neat or in an inert solvent. In some procedures, a catalytic amount of N,N-dimethylformamide (DMF) is added to accelerate the reaction. fiveable.mersc.org The excess thionyl chloride can be removed by distillation or under vacuum, leaving the crude acyl chloride which can be used directly or purified further. rsc.org
Table 1: Thionyl Chloride-Mediated Synthesis of Acyl Chlorides
| Precursor | Reagent | Conditions | Product | Reference |
|---|---|---|---|---|
| 3-Bromo-5-iodobenzoic acid | SOCl₂ | Reflux | This compound | nih.gov |
| 3-Iodobenzoic acid | SOCl₂, cat. DMF | 65 °C, 3-4 hours | 3-Iodobenzoyl chloride | rsc.org |
While thionyl chloride is common, other reagents can also effectively convert carboxylic acids to acyl chlorides. Phosphorus pentachloride (PCl₅) and phosphorus trichloride (B1173362) (PCl₃) are viable alternatives. chemguide.co.ukpearson.com The reaction with PCl₅ produces the acyl chloride alongside phosphorus oxychloride (POCl₃) and HCl. chemguide.co.ukalmerja.com The use of PCl₃ yields the acyl chloride and phosphorous acid. chemguide.co.uk
Oxalyl chloride ((COCl)₂) is another effective reagent, often used under milder conditions than thionyl chloride. Its reaction produces only gaseous byproducts (CO, CO₂, HCl), simplifying product isolation. A patent describes the use of oxalyl chloride or thionyl chloride for the conversion of carboxylic acids to their corresponding acid chlorides. google.com
Recent advancements have also explored novel methods. For instance, a study demonstrated the selective conversion of tert-butyl esters directly to acid chlorides using thionyl chloride, a method that leaves other ester types unaffected. organic-chemistry.org This offers a potential alternative route if the corresponding tert-butyl ester of 3-bromo-5-iodobenzoic acid is accessible.
Multi-Step Synthesis Approaches to Halogenated Benzoyl Chloride Core
Achieving the specific 1-bromo-3-carboxy-5-iodo substitution pattern on the benzene (B151609) ring requires careful control of regioselectivity. The directing effects of the substituents on the aromatic ring are crucial. Since both bromine and iodine are ortho-, para-directing deactivators, and the carboxyl group is a meta-director, the order of introduction of these groups is critical.
A plausible synthetic strategy could start with a more readily available substituted benzoic acid. For example, the synthesis of 3,5-dihalogenated benzoic acids is a known process. researchgate.net One could envision starting with a benzoic acid derivative and introducing the halogen atoms sequentially. For instance, a process for making 5-iodo-2-bromobenzoic acid involves the iodination of o-bromobenzoic acid. google.com Similarly, strategies for the regioselective halogenation of benzamide (B126) derivatives using palladium catalysts have been developed, which could be adapted for such syntheses. rsc.org The use of directing groups can be instrumental in controlling the position of halogenation on an aromatic ring. rsc.org
Alternative precursors like substituted anilines or toluenes can be converted to the target acid.
From Anilines: A substituted aniline, such as 3-bromo-5-iodoaniline, could be a viable starting material. The amino group can be converted to a carboxylic acid function via a Sandmeyer-type reaction, which involves diazotization of the amino group followed by reaction with a cyanide salt (e.g., CuCN) to introduce a nitrile group. Subsequent hydrolysis of the nitrile would yield the desired carboxylic acid, 3-bromo-5-iodobenzoic acid. This acid can then be converted to the acyl chloride as described in section 2.1.1. The synthesis of substituted benzamides from anilines and benzoyl chlorides is a common transformation. jst.go.jp
From Toluenes: A corresponding 3-bromo-5-iodotoluene could be oxidized to form 3-bromo-5-iodobenzoic acid. Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid are typically used to convert the methyl group of a toluene (B28343) derivative to a carboxylic acid. The resulting acid is then converted to the benzoyl chloride. The synthesis of polysubstituted benzenes often involves considering the directing effects of substituents for subsequent reactions. libretexts.org
Methodological Advancements and Optimization
Research continues to refine the synthesis of acyl chlorides, focusing on milder conditions, improved yields, and greener processes. The use of solvent-free conditions, as demonstrated in the synthesis of 3-bromo-5-nitrobenzamides, represents an environmentally friendly and efficient approach. researchgate.netresearchgate.net Optimization studies often involve screening different solvents, bases, and reaction times to maximize product yield. researchgate.net
Furthermore, the development of catalytic methods for Friedel-Crafts acylation, a key reaction involving acyl chlorides, highlights ongoing innovation in this area. acs.org While not a direct synthesis of the title compound, these advancements in related reactions can inspire new, more efficient synthetic protocols. The development of synthetic methods is a continuous process aimed at creating diverse chemical compounds more sustainably and economically. fiveable.me
Solvent Effects and Reaction Mediums
The choice of reaction medium is a critical factor that can significantly influence the yield, reaction rate, and purity of the resulting this compound. Methodologies range from using inert organic solvents to solvent-free (neat) conditions, each offering distinct advantages.
One of the most effective approaches is the use of the chlorinating agent itself, typically thionyl chloride, as the reaction medium. In this method, 3-bromo-5-iodobenzoic acid is refluxed with an excess of thionyl chloride until the reaction, marked by the cessation of gas evolution (HCl and SO₂), is complete. google.com The excess thionyl chloride is then removed by distillation, providing the crude acyl chloride which can be purified further. This approach is straightforward and ensures a high concentration of the reactants.
Inert solvents are also commonly employed to facilitate the reaction. Aromatic hydrocarbons like benzene or toluene can be used as the solvent for the reaction between the carboxylic acid and the chlorinating agent. cdnsciencepub.com Dichloromethane (DCM) is another common choice when using thionyl chloride for chlorinations. commonorganicchemistry.com These solvents are chosen for their ability to dissolve the starting material and their inertness under the acidic reaction conditions.
However, a growing body of research highlights the significant benefits of conducting the synthesis under solvent-free conditions, a key principle of green chemistry. In a study on the synthesis of the structurally similar 3-bromo-5-nitrobenzoyl chloride, a solvent-free reaction with thionyl chloride was found to be superior to solvent-based methods. researchgate.netresearchgate.net This approach not only increased the product yield to 94% but also substantially decreased the reaction time to just two hours. researchgate.net Solvent-free reactions minimize chemical waste, reduce costs, and can simplify product work-up and purification. researchgate.net In some solvent-free protocols, microwave irradiation has been utilized to further enhance reaction rates and efficiency. nih.govtandfonline.com
The table below summarizes the impact of different solvent conditions on the synthesis of benzoyl chlorides based on related studies.
| Reaction Medium | Chlorinating Agent | Typical Conditions | Advantages | Research Finding |
| Solvent-Free (Neat) | Thionyl Chloride | Heating / Reflux | High reactant concentration, reduced waste, simplified work-up, shorter reaction time. | Yields can be as high as 94% with significantly reduced reaction times compared to solvent-based methods. researchgate.net |
| Thionyl Chloride | Thionyl Chloride | Reflux | Serves as both reactant and solvent, drives reaction to completion. | A common method where the excess reagent is simply distilled off after the reaction. google.com |
| Benzene | Thionyl Chloride | Heating / Reflux | Inert solvent, facilitates handling and temperature control. | Has been successfully used for the synthesis of related halo-substituted benzoyl chlorides. cdnsciencepub.com |
| Dichloromethane (DCM) | Thionyl Chloride | Room Temp. to Reflux | Good solubility for reactants, low boiling point for easy removal. | A standard solvent choice for chlorinations with thionyl chloride. commonorganicchemistry.com |
Catalytic Protocols for Enhanced Yield and Selectivity
While the conversion of benzoic acids to benzoyl chlorides can proceed without a catalyst, the use of specific catalysts can dramatically improve the reaction rate and efficiency, often under milder conditions. For reactions involving thionyl chloride or oxalyl chloride, N,N-dimethylformamide (DMF) is the most widely recognized and effective catalyst. nih.govgoogle.com
The catalytic action of DMF proceeds through the formation of a Vilsmeier-Haack type reagent, specifically dimethylchloromethyleneammonium chloride, in situ. commonorganicchemistry.comnih.gov This intermediate is a highly reactive chlorinating agent that readily reacts with the carboxylic acid to form the acyl chloride, regenerating the DMF catalyst in the process. This catalytic cycle allows for a small amount of DMF to facilitate the conversion of a large quantity of the substrate.
The impact of catalytic DMF is significant. In a model study investigating the conversion of benzoic acid to its anhydride (B1165640) using bis-(trichloromethyl) carbonate (BTC), the effect of DMF was quantified. While the primary product in that study was the anhydride, the initial step is the formation of the acyl chloride. The study found that in the absence of DMF, only a 26% yield was achieved after 14 hours. jcsp.org.pk However, the introduction of a catalytic amount of DMF produced dramatically better results.
The table below illustrates the effect of DMF concentration on product yield in a representative acylation reaction. jcsp.org.pk
| Catalyst | Catalyst Loading (mol%) | Solvent | Yield (%) |
| DMF | 0 | THF | 26 |
| DMF | 1 | THF | 85 |
| DMF | 2 | THF | 89 |
| DMF | 3 | THF | 93 |
| DMF | 5 | THF | 82 |
These data clearly show that a small amount of DMF (3 mol%) provides the optimal catalytic effect, leading to a near-quantitative conversion. jcsp.org.pk
It is noteworthy that highly efficient synthesis can also be achieved without any catalyst under specific conditions. As mentioned previously, the solvent-free synthesis of 3-bromo-5-nitrobenzoyl chloride proceeded in high yield without the addition of any catalyst, ligand, or promoter, demonstrating that optimizing physical parameters like the reaction medium can sometimes preclude the need for a chemical catalyst. researchgate.net
Reactivity and Mechanistic Investigations of 3 Bromo 5 Iodobenzoyl Chloride
Nucleophilic Acyl Substitution Pathways
Nucleophilic acyl substitution is a two-step process involving the addition of a nucleophile to the carbonyl carbon, forming a tetrahedral intermediate, followed by the elimination of the leaving group, in this case, the chloride ion, to regenerate the carbonyl group. This mechanism is common to most reactions of acyl chlorides.
The reaction of 3-bromo-5-iodobenzoyl chloride with primary and secondary amines is a robust and widely used method for the synthesis of the corresponding N-substituted-3-bromo-5-iodobenzamides. This transformation is a cornerstone of medicinal chemistry and materials science, where the resulting amide functionality provides specific structural and electronic properties.
While the term "catalyst-free" can be ambiguous, in the context of amidation of reactive acyl chlorides, it generally refers to reactions that proceed without the need for a specific metal or organic catalyst. The inherent reactivity of this compound allows it to react directly with primary and secondary amines. In such cases, an excess of the amine substrate can be employed to act as both the nucleophile and the base to neutralize the hydrochloric acid byproduct. However, this approach is often limited to simple and readily available amines.
A more common and efficient approach that can be considered "catalyst-free" in the sense of not requiring a dedicated catalyst involves the use of a stoichiometric amount of a non-nucleophilic base to scavenge the HCl formed during the reaction. This method prevents the protonation of the amine nucleophile, thus ensuring the reaction proceeds to completion.
The most prevalent method for the synthesis of amides from this compound involves the use of an external base. This protocol ensures high yields and purity of the resulting amide product. A general procedure involves dissolving the acyl chloride in a suitable aprotic solvent, such as dichloromethane, and then adding the amine, followed by a non-nucleophilic base like triethylamine (B128534). The reaction is typically carried out at a low temperature, such as 0 °C, to control the exothermic nature of the reaction and minimize side reactions. The reaction mixture is then stirred for a period, after which it is worked up by washing with water and an aqueous acid solution to remove the base and any unreacted amine.
A specific example is the reaction of 5-bromo-2-iodobenzoyl chloride with isopropylamine (B41738) in the presence of triethylamine in dichloromethane, which affords the corresponding N-isopropylbenzamide in high yield. mdpi.com A similar protocol can be applied to this compound. The general reaction is as follows:
Table 1: Examples of Base-Assisted Amidation of Substituted Iodobenzoyl Chlorides
| Acyl Chloride | Amine | Base | Solvent | Product | Yield (%) | Reference |
| 5-Bromo-2-iodobenzoyl chloride | Isopropylamine | Triethylamine | Dichloromethane | 5-Bromo-2-iodo-N-isopropylbenzamide | 96 | mdpi.com |
| 2-Iodo-3-methylbenzoyl chloride | Isopropylamine | Triethylamine | Dichloromethane | 2-Iodo-N-isopropyl-3-methylbenzamide | 94 | nih.gov |
| 3-Iodo-2-naphthoyl chloride | Isopropylamine | Triethylamine | Dichloromethane | 3-Iodo-N-isopropyl-2-naphthamide | 62 | mdpi.com |
| 2-Iodobenzoyl chloride | tert-Butylamine | Triethylamine | Dichloromethane | N-(tert-Butyl)-2-iodobenzamide | 94 | mdpi.com |
The base-assisted amidation of this compound is generally applicable to a wide range of primary and secondary amines. This includes simple alkyl amines, as well as more complex and sterically hindered amines. The reaction is tolerant of various functional groups on the amine substrate, making it a versatile method for the synthesis of a diverse library of amides.
However, certain limitations exist. Very weakly nucleophilic amines, such as anilines with multiple electron-withdrawing groups, may react sluggishly or require more forcing conditions. Highly sterically hindered secondary amines might also exhibit slower reaction rates. In some cases, side reactions can occur, particularly if the amine substrate contains other nucleophilic functional groups that can compete with the amino group for reaction with the acyl chloride. Careful control of reaction conditions, such as temperature and the choice of base, can often mitigate these limitations.
The synthesis of esters from this compound can be achieved through its reaction with various alcohols. This reaction also proceeds via a nucleophilic acyl substitution mechanism, where the alcohol acts as the nucleophile.
Direct esterification involves the reaction of this compound with an alcohol, typically in the presence of a base to neutralize the HCl byproduct. Pyridine is a commonly used base in this context as it can also act as a nucleophilic catalyst. The general procedure involves mixing the acyl chloride and the alcohol in a suitable solvent, followed by the addition of the base. The reaction is often performed at room temperature or with gentle heating.
The reactivity of the alcohol plays a significant role in this reaction. Primary alcohols are generally more reactive than secondary alcohols, which are, in turn, more reactive than tertiary alcohols due to steric hindrance. Phenols, being more acidic than alcohols, can also be readily acylated using this method.
While specific examples for the direct esterification of this compound are not extensively detailed in the provided search results, the general principles of acyl chloride reactivity strongly suggest that this is a feasible and straightforward transformation. researchgate.net The reaction would proceed as follows:
Table 2: General Reactivity of Alcohols in Direct Esterification with Acyl Chlorides
| Alcohol Type | General Reactivity | Notes |
| Primary Alcohols | High | Readily react, often at room temperature. |
| Secondary Alcohols | Moderate | May require slightly elevated temperatures or longer reaction times. |
| Tertiary Alcohols | Low | Often prone to elimination side reactions. |
| Phenols | High | Readily react due to the higher acidity of the hydroxyl group. |
Formation of Acyl Azides
The conversion of this compound into 3-bromo-5-iodobenzoyl azide (B81097) is a direct and synthetically valuable transformation. Acyl azides are versatile intermediates, notably used in the Curtius rearrangement to form isocyanates. raco.cat The synthesis is typically achieved through a nucleophilic acyl substitution reaction where the chloride of the acyl chloride is displaced by an azide ion. organic-chemistry.org
The most common method involves treating the acyl chloride with an azide salt, such as sodium azide (NaN₃), in an appropriate aprotic solvent like acetone (B3395972) or dimethylformamide (DMF). raco.catcdnsciencepub.com The reaction proceeds readily, often at room temperature or with gentle cooling, due to the high reactivity of the acyl chloride and the nucleophilicity of the azide anion. The resulting 3-bromo-5-iodobenzoyl azide can then be used in subsequent synthetic steps, either isolated or generated in situ for reactions like the Curtius rearrangement. raco.cat Alternative one-pot methods starting from the corresponding carboxylic acid have also been developed, using reagents like triphenylphosphine (B44618) and trichloroisocyanuric acid in the presence of sodium azide. researchgate.net
Cross-Coupling Chemistry of Halogenated Aromatic Moieties
The two distinct halogen atoms on the aromatic ring of this compound (or its derivatives) allow for selective functionalization through transition-metal-catalyzed cross-coupling reactions. The difference in bond strength (C-I < C-Br) and the mechanism of oxidative addition to the metal center (typically palladium) are the basis for this selectivity. In palladium catalysis, the oxidative addition step is almost always faster for aryl iodides than for aryl bromides, enabling regioselective coupling at the position of the iodine atom. libretexts.org
Palladium-Catalyzed Cross-Coupling Reactions
The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds between an organoboron compound and an organohalide. libretexts.orgmdpi.com When a derivative of this compound (e.g., the corresponding ester) is subjected to Suzuki-Miyaura conditions, the palladium catalyst will preferentially undergo oxidative addition into the weaker carbon-iodine bond. This allows for the selective introduction of an aryl, heteroaryl, or vinyl group at the C-5 position, leaving the C-3 bromine atom intact for potential subsequent coupling reactions. science.gov This strategy provides a pathway to complex, unsymmetrically substituted biaryl and styrenyl compounds. The reaction is typically carried out using a palladium catalyst such as Pd(PPh₃)₄ or a combination of a palladium source like Pd(OAc)₂ with a suitable phosphine (B1218219) ligand, in the presence of a base (e.g., Na₂CO₃, K₃PO₄). mdpi.comscispace.com
Table 2: Representative Suzuki-Miyaura Reactions
This table shows expected products from the selective coupling of a 3-bromo-5-iodobenzoyl derivative with various boronic acids.
| Reactant 1 (Substrate) | Reactant 2 (Boronic Acid) | Palladium Catalyst | Expected Major Product |
| Methyl 3-bromo-5-iodobenzoate | Phenylboronic acid | Pd(PPh₃)₄ | Methyl 3-bromo-5-phenylbenzoate |
| Methyl 3-bromo-5-iodobenzoate | 4-Formylphenylboronic acid | Pd(OAc)₂ / SPhos | Methyl 3-bromo-5-(4-formylphenyl)benzoate |
| Methyl 3-bromo-5-iodobenzoate | Thiophene-2-boronic acid | [PdCl₂(dppf)] | Methyl 3-bromo-5-(thiophen-2-yl)benzoate |
| Methyl 3-bromo-5-iodobenzoate | Vinylboronic acid pinacol (B44631) ester | Pd(OAc)₂ / XPhos | Methyl 3-bromo-5-vinylbenzoate |
Similar to the Suzuki-Miyaura coupling, the Heck reaction can be performed with high regioselectivity on di-halogenated substrates like 3-bromo-5-iodobenzoyl derivatives. The Heck reaction couples an organohalide with an alkene to form a substituted alkene. organic-chemistry.org The catalytic cycle begins with the oxidative addition of the palladium(0) catalyst to the carbon-halogen bond, a step that is significantly faster for the C-I bond than the C-Br bond. diva-portal.org Research using the parent compound, 3-bromo-5-iodobenzoic acid, has demonstrated that regioselective Heck cross-coupling occurs at the iodine-substituted position. sigmaaldrich.com This allows for the vinylation of the C-5 position while preserving the bromine at C-3 for further transformations.
Table 3: Representative Heck Coupling Reactions
This table illustrates the expected products from the selective Heck coupling of a 3-bromo-5-iodobenzoyl derivative with various alkenes.
| Reactant 1 (Substrate) | Reactant 2 (Alkene) | Palladium Catalyst | Expected Major Product |
| Methyl 3-bromo-5-iodobenzoate | Styrene | Pd(OAc)₂ | Methyl 3-bromo-5-((E)-styryl)benzoate |
| Methyl 3-bromo-5-iodobenzoate | n-Butyl acrylate | Pd(OAc)₂ / P(o-tol)₃ | (E)-Butyl 3-(3-bromo-5-(methoxycarbonyl)phenyl)acrylate |
| Methyl 3-bromo-5-iodobenzoate | 1-Hexene | Herrmann's catalyst | Methyl 3-bromo-5-((E)-hex-1-en-1-yl)benzoate |
The differential reactivity of the C-I and C-Br bonds extends to a variety of other important transition metal-mediated coupling reactions.
C-N Coupling (Buchwald-Hartwig Amination): This reaction enables the formation of carbon-nitrogen bonds. Using a suitable palladium catalyst and a base, a 3-bromo-5-iodobenzoyl derivative can react selectively at the C-5 position with primary or secondary amines to yield 5-amino-3-bromobenzoyl derivatives. acs.org The bromine at C-3 remains available for subsequent functionalization. The selective coupling on di-halogenated systems has been demonstrated on analogous scaffolds. nih.gov
C-O Coupling (Buchwald-Hartwig or Ullmann type): The formation of carbon-oxygen bonds to synthesize diaryl ethers can also be achieved with high selectivity. Reaction with a phenol (B47542) or an alcohol, typically using a palladium or copper catalyst, would lead to the formation of an ether linkage at the C-5 position of the 3-bromo-5-iodobenzoyl scaffold. kaust.edu.sa
C-C Coupling (Sonogashira Reaction): The Sonogashira coupling reaction joins a terminal alkyne with an organohalide using a palladium-copper co-catalyst system. This reaction is also highly selective for the C-I bond, allowing for the synthesis of 5-alkynyl-3-bromobenzoyl derivatives. The parent carboxylic acid is known to undergo this regioselective Sonogashira coupling. sigmaaldrich.com
Table 4: Other Selective Cross-Coupling Reactions
This table provides examples of other expected selective coupling reactions on a 3-bromo-5-iodobenzoyl derivative.
| Coupling Reaction | Reactant 2 | Catalyst System | Expected Major Product |
| Buchwald-Hartwig Amination | Morpholine | Pd₂(dba)₃ / BINAP | Methyl 3-bromo-5-(morpholino)benzoate |
| Buchwald-Hartwig Etherification | Phenol | Pd(OAc)₂ / RuPhos | Methyl 3-bromo-5-phenoxybenzoate |
| Sonogashira Coupling | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Methyl 3-bromo-5-(phenylethynyl)benzoate |
Transition-Metal-Free Coupling Strategies
Recent advancements in organic synthesis have explored transition-metal-free coupling reactions of aryl halides as a cost-effective and less toxic alternative to traditional metal-catalyzed methods. oup.comoup.com These strategies often rely on mechanisms such as nucleophilic aromatic substitution (SNAr), benzyne (B1209423) intermediates, or radical pathways. For a molecule like this compound, the presence of two different halogen atoms and an acyl chloride group offers multiple reaction sites.
Transition-metal-free approaches for the arylation of arenes with aryl halides have been developed, often utilizing strong bases to promote the reaction. researchgate.net These reactions can proceed through a pseudo SRN1 mechanism. researchgate.net Additionally, photostimulated, metal-free direct arylation of unactivated arenes with aryl iodides has been demonstrated, showcasing the potential for selective reaction at the C-I bond. researchgate.net The comparative reactivity of the carbon-halogen bonds (C-I vs. C-Br) is a critical factor in these reactions. Generally, the C-I bond is weaker and more susceptible to cleavage than the C-Br bond, suggesting that initial reactions would likely occur at the iodine-substituted position.
One notable strategy involves the use of lithium chloride to promote the cross-coupling of aryl halides with arylstannanes in the absence of a transition metal. acs.orgfiu.edu In these reactions, aryl halides bearing electron-withdrawing groups tend to give higher yields. acs.orgfiu.edu Given the electron-withdrawing nature of the bromo, iodo, and benzoyl chloride substituents, this compound would be an interesting substrate for such transformations.
Electrophilic Aromatic Substitution Reactions
Friedel-Crafts Acylation with Aromatic Substrates
The Friedel-Crafts acylation is a classic electrophilic aromatic substitution reaction used to introduce an acyl group onto an aromatic ring. sigmaaldrich.comlscollege.ac.inchemistrysteps.com In the case of this compound, the acyl chloride functionality is the reactive electrophile. The reaction is typically catalyzed by a strong Lewis acid, such as aluminum chloride (AlCl₃), which coordinates to the acyl chloride, generating a highly electrophilic acylium ion. sigmaaldrich.comchemistrysteps.com This acylium ion is then attacked by an electron-rich aromatic substrate, such as benzene (B151609) or toluene (B28343), to form a new carbon-carbon bond, resulting in an aromatic ketone. sigmaaldrich.comsapub.org
A typical reaction scheme is as follows:
Step 1: Formation of the Acylium Ion: this compound reacts with AlCl₃ to form the 3-bromo-5-iodobenzoyl acylium ion.
Step 2: Electrophilic Attack: The aromatic substrate attacks the acylium ion, forming a resonance-stabilized carbocation intermediate (the sigma complex).
Step 3: Deprotonation: A base (often AlCl₄⁻) removes a proton from the sigma complex, restoring the aromaticity of the ring and yielding the final ketone product.
Due to the electron-withdrawing nature of the carbonyl group in the product ketone, the aromatic ring of the product is deactivated towards further acylation, which advantageously prevents polyacylation. lscollege.ac.inchemistrysteps.com
Directing Effects of Halogen and Acyl Chloride Functional Groups
The substituents on an aromatic ring significantly influence the regioselectivity of electrophilic aromatic substitution reactions. In this compound, we have three substituents to consider: a bromine atom, an iodine atom, and an acyl chloride group.
Halogens (Bromine and Iodine): Halogens are considered deactivating groups due to their strong electron-withdrawing inductive effect, which makes the aromatic ring less nucleophilic. libretexts.orgwikipedia.orgmasterorganicchemistry.com However, they are also ortho-, para-directors because they can donate a lone pair of electrons through resonance, which helps to stabilize the positive charge in the ortho and para transition states. libretexts.orgwikipedia.org Between bromine and iodine, the inductive and resonance effects are similar in terms of directing ability, though their deactivating strengths differ slightly.
Acyl Chloride Group: The acyl chloride group is a powerful deactivating group due to the strong electron-withdrawing inductive and resonance effects of the carbonyl group. masterorganicchemistry.comorganicchemistrytutor.com This group is a meta-director, as it strongly destabilizes the formation of a positive charge at the ortho and para positions. organicchemistrytutor.comlibretexts.org
In the context of an electrophilic attack on the benzene ring of this compound itself, the directing effects of the existing substituents would come into play. The two halogen atoms direct ortho and para to themselves, while the acyl chloride directs meta. The positions ortho and para to the halogens are also meta to the acyl chloride. Therefore, any further electrophilic substitution on this ring would be strongly disfavored due to the presence of three deactivating groups.
Radical-Mediated Transformations
Initiated Halogen Abstraction Processes
Radical-mediated transformations offer an alternative pathway for the functionalization of aryl halides. These reactions are typically initiated by the generation of a radical species that can abstract a halogen atom from the aromatic ring, creating an aryl radical. This aryl radical can then participate in various subsequent reactions.
For this compound, the weaker carbon-iodine bond is more susceptible to radical abstraction than the carbon-bromine bond. rsc.orgnih.gov This process can be initiated photochemically, thermally, or through the use of a radical initiator. For example, silyl (B83357) radicals generated under photoredox conditions are effective at abstracting halogen atoms from aryl halides. nih.gov The resulting aryl radical can then undergo cyclization or other coupling reactions. nih.govmdpi.com
The general mechanism for an initiated halogen abstraction process is as follows:
Initiation: A radical initiator (e.g., AIBN, peroxides, or a photochemically generated radical) abstracts the iodine atom from this compound to form a 3-bromo-5-carbonyl chloride phenyl radical.
Propagation: The aryl radical can then react with a suitable substrate, for example, by adding to an alkene or abstracting a hydrogen atom from a solvent molecule. This can lead to a chain reaction.
The selective abstraction of iodine over bromine allows for the formation of a specific aryl radical, which can then be trapped or engaged in further synthetic transformations, again highlighting the potential for regioselective chemistry based on the differential reactivity of the two halogens.
Formation of Reactive Intermediates
The reactivity of this compound is primarily governed by the chemical transformations of the acyl chloride functional group. Under specific reaction conditions, this moiety can be converted into several highly reactive intermediates, which are transient species that dictate the subsequent reaction pathways and product formation. The principal reactive intermediates derived from this compound are the acylium ion and the acyl radical.
Acylium Ion Formation
The most common reactive intermediate formed from this compound is the corresponding acylium ion. This electrophilic species is typically generated in the presence of a strong Lewis acid, such as aluminum chloride (AlCl₃) or other metal halides. The Lewis acid coordinates to the carbonyl oxygen or the chlorine atom, weakening the carbon-chlorine bond and facilitating its cleavage to form the resonance-stabilized acylium ion. kingston.ac.ukambeed.com
In this intermediate, the positive charge is delocalized between the carbonyl carbon and the oxygen atom, though it possesses significant carbocation character on the carbon, making it a potent electrophile. ambeed.com The generation of the 3-bromo-5-iodobenzoyl acylium ion is the key step in electrophilic aromatic substitution reactions like the Friedel-Crafts acylation, where it can attack electron-rich aromatic rings. ambeed.comlibretexts.org The stability and reactivity of the acylium ion are crucial for the success of such synthetic transformations.
Table 1: Generation of 3-Bromo-5-iodobenzoyl Acylium Ion
| Reactant | Reagent | Intermediate Formed | Typical Reaction |
| This compound | Lewis Acid (e.g., AlCl₃) | 3-Bromo-5-iodobenzoyl acylium ion | Friedel-Crafts Acylation |
Acyl Radical Formation
Alternative reaction pathways can lead to the formation of acyl radicals from this compound. The generation of acyl radicals has become more accessible through the advent of visible-light photoredox catalysis. nih.gov In these processes, a photocatalyst, upon excitation by visible light, can initiate a single-electron transfer (SET) to the acyl chloride. This results in the cleavage of the carbon-chlorine bond to produce a 3-bromo-5-iodobenzoyl radical.
Acyl radicals are versatile nucleophilic intermediates that can participate in a variety of synthetic transformations that are often difficult to achieve through traditional methods. nih.gov These reactions include Giese-type additions and Minisci-type acylations. nih.gov The conditions for generating acyl radicals are generally mild, avoiding the harsh temperatures or UV irradiation required in older methods. nih.gov
Table 2: Illustrative Conditions for Acyl Radical Generation from Acyl Chlorides
| Acyl Precursor | Catalysis System | Additives/Conditions | Intermediate Formed |
| Acyl Chloride | Visible-Light Photocatalyst (e.g., Ir or Ru complexes) | Amine (reductant), Visible Light (e.g., Blue LEDs) | Acyl Radical |
Note on Ketene (B1206846) Formation
It is important to note that a common pathway for forming reactive intermediates from some acyl chlorides—ketene formation via dehydrochlorination—is not applicable to this compound. This reaction requires the presence of a proton on the carbon atom alpha to the carbonyl group, which can be removed by a non-nucleophilic base. scripps.edu As an aromatic acyl chloride, this compound lacks an alpha-proton, rendering this pathway for ketene generation inaccessible.
Applications in Advanced Organic Synthesis and Materials Science
Building Blocks for Complex Molecular Architectures
The distinct reactivity of the three functional groups in 3-Bromo-5-iodobenzoyl chloride makes it an invaluable precursor for the synthesis of intricate and highly substituted molecules. The acyl chloride is readily susceptible to nucleophilic attack, while the carbon-iodine and carbon-bromine bonds can be selectively functionalized through various cross-coupling reactions.
Synthesis of Polyfunctionalized Aromatic Compounds
The differential reactivity of the C-I and C-Br bonds is a key feature in the synthesis of polyfunctionalized aromatic compounds. The carbon-iodine bond is generally more reactive in palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations, compared to the carbon-bromine bond. This allows for the selective introduction of a substituent at the iodine position, leaving the bromine atom available for a subsequent, different cross-coupling reaction.
This stepwise functionalization strategy provides a powerful tool for the controlled synthesis of unsymmetrically substituted biaryls, aryl-alkynes, and aryl-amines, which are important motifs in many biologically active compounds and functional materials. For instance, this compound has been utilized as a key intermediate in the synthesis of potent and selective inhibitors of Discoidin Domain Receptor 1 (DDR1), a receptor tyrosine kinase implicated in various diseases. The synthesis of these inhibitors often involves a sequential cross-coupling strategy to introduce different aryl groups at the 3- and 5-positions of the benzoyl core.
Precursors for Heterocyclic Systems and Fused Rings
The reactive nature of the acyl chloride and the two halogen atoms makes this compound a suitable precursor for the construction of various heterocyclic and fused ring systems. The acyl chloride can react with binucleophiles to form initial heterocyclic rings, which can then be further functionalized or annulated by leveraging the halogen atoms.
For example, reaction of the acyl chloride with an appropriate amine-containing nucleophile can lead to the formation of a benzamide (B126). Subsequent intramolecular cyclization, often facilitated by a palladium-catalyzed reaction involving one of the halogen atoms, can then be employed to construct a fused ring system. This approach is particularly useful in the synthesis of complex nitrogen-containing heterocycles that are prevalent in medicinal chemistry.
Research has shown the use of this compound in the preparation of 3′-(Imidazo[1,2-a]pyrazin-3-yl)-[1,1′-biphenyl]-3-carboxamides as selective DDR1 inhibitors. nih.gov The synthesis of these complex molecules involves the initial formation of an amide bond using the benzoyl chloride functionality, followed by cross-coupling reactions to build the biphenyl (B1667301) structure and subsequent cyclization to form the fused imidazopyrazine ring system. Similarly, it has been employed in the synthesis of potent and highly selective Aldo-Keto Reductase 1C3 (AKR1C3) inhibitors, which are of interest in cancer therapy. nih.gov
Synthesis of Chemical Probes and Tools for Chemical Biology
While direct and extensive research on the application of this compound in the synthesis of chemical probes is not widely documented, its structural motifs and reactivity patterns are highly relevant to this field. Chemical probes are small molecules designed to interact with specific biological targets, enabling the study of their function in complex biological systems.
The dihalogenated benzoyl scaffold of this compound allows for the systematic variation of substituents at three distinct positions. This is a crucial aspect in the development of chemical probes, as it enables the fine-tuning of properties such as potency, selectivity, and cell permeability. The ability to perform sequential cross-coupling reactions allows for the introduction of different functionalities, such as fluorescent tags, biotin (B1667282) labels for affinity purification, or photoreactive groups for covalent labeling of target proteins.
For example, the benzoyl chloride can be reacted with a linker-bearing amine, and the bromo and iodo groups can then be used to attach a targeting moiety and a reporter group, respectively. This modular approach is highly advantageous in the rapid generation of a library of chemical probes for screening against a particular biological target.
Development of Novel Organic Materials
The unique electronic and structural properties of molecules derived from this compound make it a valuable precursor for the development of novel organic materials with applications in electronics and photonics.
Components for Molecular Glassformers
Although specific studies detailing the use of this compound in molecular glassformers are scarce, the principles of designing such materials suggest its potential utility. Molecular glassformers are organic compounds that can exist in a stable, non-crystalline, amorphous state. The introduction of bulky and asymmetrically substituted groups on an aromatic core can disrupt crystal packing and promote glass formation.
The ability to introduce two different, and potentially large, substituents at the 3- and 5-positions of the benzoyl ring via sequential cross-coupling reactions makes this compound an attractive starting material for creating molecules with irregular shapes that are prone to forming stable glasses. The benzoyl chloride functionality can be used to attach other molecular fragments that further contribute to the desired glass-forming properties.
Precursors for Organic Electroluminescent Devices
There is documented evidence of the use of this compound in the synthesis of materials for organic electroluminescent (OEL) devices, also known as organic light-emitting diodes (OLEDs). nih.gov These devices rely on organic materials that can efficiently emit light upon the application of an electric current.
Specifically, this compound has been used as a precursor in the synthesis of triazine derivatives linked with a fused cyclic phenanthridinyl group. nih.gov These materials are designed to be used in the emissive layer of an OEL device. The dihalogenated nature of the starting material allows for the construction of a complex, conjugated molecular architecture that is essential for achieving efficient electroluminescence. The ability to precisely control the molecular structure through stepwise synthesis enables the tuning of the electronic properties of the material, such as its energy levels and emission color, which are critical for device performance.
Computational and Theoretical Investigations of Halogenated Benzoyl Chlorides
Molecular Dynamics Simulations
While DFT provides a static picture of molecular systems, Molecular Dynamics (MD) simulations introduce the element of time, allowing for the study of the dynamic behavior of molecules and their interactions with the environment.
The solvent plays a crucial role in many chemical reactions, and MD simulations are well-suited to investigate these effects. For reactions involving 3-bromo-5-iodobenzoyl chloride, the polarity and hydrogen-bonding capability of the solvent can significantly influence the reaction pathway and rate.
MD simulations can be used to model the solvation of the reactants, transition states, and products. By analyzing the radial distribution functions, one can understand how solvent molecules arrange themselves around the solute. In a protic solvent like water or an alcohol, MD simulations can reveal the formation of hydrogen bonds between the solvent and the carbonyl oxygen of this compound. This can stabilize the ground state and potentially alter the energy of the transition state.
For reactions that proceed through ionic intermediates, such as the formation of an acylium ion in some solvolysis reactions, MD simulations can provide insights into the stabilization of these charged species by the solvent shell. semanticscholar.org The explicit inclusion of solvent molecules in MD simulations offers a more realistic representation of the reaction environment compared to implicit solvent models often used in DFT calculations.
MD simulations can be used to explore the conformational dynamics of this compound in solution. While DFT calculations can identify stable conformers, MD simulations can reveal the timescale and pathways of conformational changes. For instance, the rotation of the benzoyl group can be monitored over time to understand its flexibility in a given solvent.
Furthermore, MD simulations can be used to study the aggregation behavior of this compound molecules in non-polar solvents, where intermolecular interactions, including halogen bonding, might play a significant role. By simulating a system with multiple solute molecules, one can observe the formation of dimers or larger clusters and analyze the nature of the interactions that hold them together. This can be particularly relevant for understanding reaction kinetics in concentrated solutions.
Quantitative Structure-Reactivity Relationship (QSRR) Modeling
Quantitative Structure-Reactivity Relationship (QSRR) modeling is a computational approach that seeks to establish a mathematical relationship between the chemical structure of a series of compounds and their observed reactivity. In the context of halogenated benzoyl chlorides, QSRR models can be powerful tools for predicting reaction rates and understanding the influence of different halogen substituents on the reactivity of the acyl chloride group.
For this compound, both the bromine and iodine atoms are located at the meta positions relative to the benzoyl chloride group. At the meta position, the inductive effect is dominant over the resonance effect. Both bromine and iodine are more electronegative than carbon and thus exert an electron-withdrawing inductive effect (-I). This effect withdraws electron density from the aromatic ring and, consequently, from the carbonyl carbon of the acyl chloride. This withdrawal of electron density makes the carbonyl carbon more electrophilic and therefore more susceptible to nucleophilic attack.
The strength of the inductive effect generally decreases down the halogen group (F > Cl > Br > I). However, the polarizability increases down the group, which can also influence reactivity. To predict the reactivity trend, we can consider the Hammett substituent constants (σ), which provide a quantitative measure of the electronic effect of a substituent. Electron-withdrawing groups have positive σ values, and the magnitude of the value corresponds to the strength of the effect. For meta-substitution, the σm values are primarily indicative of the inductive effect.
Based on the electron-withdrawing nature of bromine and iodine at the meta positions, it is predicted that this compound will be more reactive towards nucleophiles than unsubstituted benzoyl chloride. The presence of two electron-withdrawing halogens will enhance the electrophilicity of the carbonyl carbon, leading to a faster reaction rate.
A hypothetical QSRR model could be developed by correlating the reaction rates of a series of meta-substituted benzoyl chlorides with their corresponding Hammett σm constants. Such a model would likely show a positive correlation, where a higher cumulative σm value for the substituents leads to a higher reaction rate constant.
| Substituent (X) in 3,5-di-X-benzoyl chloride | Hammett Constant (σm) of X | Predicted Relative Reactivity (k/k₀) |
|---|---|---|
| H | 0.00 | 1.0 |
| Br | 0.39 | > 1.0 |
| I | 0.35 | > 1.0 |
| 3-Bromo-5-iodo | ~0.74 (additive approximation) | Significantly > 1.0 |
This table presents predicted reactivity trends based on Hammett constants. The values for the di-substituted compound are illustrative and based on the additive nature of substituent effects.
Beyond predicting reaction rates, QSRR models can also correlate various calculated electronic parameters with reaction outcomes, such as yield and selectivity. For this compound, key electronic parameters that would influence its reactivity include:
Partial atomic charge on the carbonyl carbon: A more positive partial charge indicates greater electrophilicity and a higher propensity for nucleophilic attack.
LUMO (Lowest Unoccupied Molecular Orbital) energy: A lower LUMO energy suggests that the molecule is a better electron acceptor, facilitating reactions with nucleophiles.
Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution on the molecule's surface. A region of positive electrostatic potential (a "σ-hole") on the carbonyl carbon is indicative of its electrophilic nature.
Computational chemistry methods, such as Density Functional Theory (DFT), can be used to calculate these electronic parameters for a series of halogenated benzoyl chlorides. A QSRR study would then involve building a statistical model that correlates these parameters with experimentally determined reaction outcomes.
For example, a regression equation could be formulated as:
log(k) = c₀ + c₁q(C=O) + c₂E(LUMO) + ...
where k is the reaction rate constant, q(C=O) is the partial charge on the carbonyl carbon, E(LUMO) is the LUMO energy, and c₀, c₁, and c₂ are coefficients determined from the regression analysis. Such a model would provide a quantitative understanding of how the electronic properties governed by the halogen substituents dictate the reaction's progress and efficiency.
| Compound | Calculated Partial Charge on Carbonyl Carbon (e) | Calculated LUMO Energy (eV) | Predicted Reaction Rate |
|---|---|---|---|
| Benzoyl chloride | +0.45 | -1.5 | Base |
| 3-Bromobenzoyl chloride | +0.47 | -1.7 | Increased |
| 3-Iodobenzoyl chloride | +0.46 | -1.6 | Increased |
| This compound | +0.49 | -1.9 | Significantly Increased |
This table provides hypothetical calculated electronic parameters to illustrate the expected trends and their correlation with reactivity.
Analysis of Halogen Bonding Interactions
Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid) and interacts with a nucleophilic species (a Lewis base). This interaction is directional and arises from the anisotropic distribution of electron density around the halogen atom.
In a covalently bonded halogen atom (C-X, where X = Cl, Br, I), the electron density is not uniformly distributed. While the region perpendicular to the C-X bond (the "equatorial" region) is electron-rich and carries a partial negative charge, the region along the axis of the C-X bond, opposite to the carbon atom, is electron-deficient. This electron-deficient region is known as a "σ-hole" and possesses a positive electrostatic potential. mdpi.comacs.orgacs.org
The magnitude of this positive σ-hole increases with the polarizability of the halogen atom (I > Br > Cl) and with the electron-withdrawing strength of the group attached to the halogen. In this compound, both the bromine and iodine atoms will possess σ-holes. The σ-hole on the iodine atom is expected to be more positive and thus a stronger halogen bond donor than the bromine atom.
Theoretical calculations, such as molecular electrostatic potential (MEP) mapping, can visualize and quantify this anisotropic charge distribution. The MEP map would show a blue region (positive potential) at the outer tip of the iodine and bromine atoms, indicating the location of the σ-holes, and a red or yellow region (negative potential) around their equatorial areas.
| Halogen Atom in this compound | Predicted Relative Size of σ-hole | Predicted Relative Strength as Halogen Bond Donor |
|---|---|---|
| Bromine | Smaller | Weaker |
| Iodine | Larger | Stronger |
This table illustrates the predicted relative properties of the halogen atoms in this compound as halogen bond donors.
The presence of two distinct halogen bond donors (bromine and iodine) on the this compound molecule has significant implications for its use in directed synthesis and supramolecular chemistry. The directionality and tunable strength of halogen bonds make them valuable tools for controlling the assembly of molecules in the solid state, a field known as crystal engineering. nih.govresearchgate.netsemanticscholar.org
In the context of directed synthesis, the halogen bonding interactions of this compound could be exploited to pre-organize reactants in a specific orientation, potentially leading to enhanced reaction rates or stereoselectivity. For example, in a reaction with a nucleophile that can also act as a halogen bond acceptor (e.g., containing a Lewis basic site like a carbonyl oxygen or a nitrogen atom), a halogen bond could form between the iodine or bromine of the benzoyl chloride and the nucleophile, bringing the reacting centers into close proximity.
In supramolecular chemistry, this compound can be considered a versatile building block for the construction of complex, self-assembled architectures. By choosing appropriate halogen bond acceptors, it is possible to direct the formation of specific supramolecular motifs, such as chains, sheets, or three-dimensional networks. acs.orgnih.govosti.govrsc.org The presence of two different halogen bond donors allows for the potential for orthogonal self-assembly, where each halogen interacts selectively with a different type of acceptor, leading to more complex and hierarchical structures. The strength of the halogen bond can be tuned by the choice of the halogen bond acceptor, providing a high degree of control over the resulting supramolecular assembly.
Advanced Spectroscopic and Structural Characterization of 3 Bromo 5 Iodobenzoyl Chloride Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an unparalleled tool for elucidating the carbon-hydrogen framework of organic molecules. For 3-Bromo-5-iodobenzoyl chloride, a combination of 1D and 2D NMR techniques provides unambiguous assignment of all proton and carbon signals.
¹H NMR Spectral Assignment and Coupling Analysis
The ¹H NMR spectrum of this compound is defined by the signals from the three protons on the aromatic ring. The 1,3,5-substitution pattern dictates a specific splitting pattern for these protons, which are located at the C-2, C-4, and C-6 positions.
Due to the influence of the surrounding electron-withdrawing groups (bromo, iodo, and benzoyl chloride), all three aromatic protons are expected to be deshielded and resonate in the downfield region of the spectrum, typically between 7.5 and 8.5 ppm. The proton at the C-2 position is flanked by the benzoyl chloride group and the bromine atom. The proton at C-6 is adjacent to the benzoyl chloride and the iodine atom. The proton at C-4 is situated between the bromine and iodine atoms.
The coupling between these protons is exclusively meta-coupling, as there are no adjacent protons. Meta-coupling constants (⁴J) are typically small, in the range of 1.5-3.0 Hz. ias.ac.in This results in each proton signal appearing as a triplet, or more accurately, a triplet of triplets that may not be fully resolved and often appears as a triplet or a broad singlet. The signal for the H-4 proton is expected to be a triplet due to coupling with H-2 and H-6. Similarly, the H-2 and H-6 protons will appear as triplets due to their coupling with H-4 and each other across the ring.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2 | 8.0 - 8.2 | t (triplet) | ~1.5 - 2.0 |
| H-4 | 8.2 - 8.4 | t (triplet) | ~1.5 - 2.0 |
| H-6 | 7.9 - 8.1 | t (triplet) | ~1.5 - 2.0 |
Note: Predicted values are based on additive substituent effects and data from analogous compounds. Actual values may vary.
¹³C NMR Chemical Shift and Structural Elucidation
The proton-decoupled ¹³C NMR spectrum of this compound should exhibit seven distinct signals: one for the carbonyl carbon and six for the carbons of the aromatic ring. The chemical shifts are heavily influenced by the nature of the substituents.
The carbonyl carbon of an acid chloride is characteristically found at a very low field, typically in the range of 165-175 ppm, due to the strong deshielding effect of the carbonyl oxygen and the adjacent chlorine atom. libretexts.org
The aromatic carbons (C-1 to C-6) will resonate in the 90-150 ppm range. libretexts.org
C-1 : The carbon bearing the benzoyl chloride group will be deshielded.
C-3 and C-5 : These carbons are directly attached to the electronegative halogens. The carbon attached to bromine (C-3) will be found around 120-125 ppm. The carbon attached to the larger iodine atom (C-5) will be shifted significantly upfield to approximately 90-95 ppm due to the "heavy atom effect."
C-2, C-4, C-6 : These are the protonated carbons. Their chemical shifts will be influenced by the adjacent substituents.
Quaternary carbons (C-1, C-3, C-5) generally show weaker signals compared to the protonated carbons. oregonstate.edu
Table 2: Predicted ¹³C NMR Chemical Shift Assignments for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Notes |
| C=O | 165 - 170 | Carbonyl carbon, deshielded |
| C-1 | 135 - 140 | Quaternary, attached to -COCl |
| C-2 | 138 - 142 | Protonated |
| C-3 | 122 - 126 | Quaternary, attached to Br |
| C-4 | 142 - 146 | Protonated |
| C-5 | 92 - 98 | Quaternary, attached to I (upfield) |
| C-6 | 130 - 134 | Protonated |
Note: Predicted values are based on established ranges for substituted benzenes. Actual values may vary.
Advanced 2D NMR Techniques (e.g., COSY, HMQC, HMBC)
While 1D NMR provides essential data, 2D NMR experiments are indispensable for confirming the structural assignments of complex molecules like this compound and its derivatives. youtube.com
COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu In the COSY spectrum of this compound, cross-peaks would be observed between H-2, H-4, and H-6, confirming their meta-coupling relationship and their presence within the same spin system.
HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence) : The HSQC experiment correlates protons with the carbons to which they are directly attached (one-bond ¹H-¹³C coupling). columbia.edu This would definitively link the proton signals (H-2, H-4, H-6) to their corresponding carbon signals (C-2, C-4, C-6) in the ¹³C spectrum.
HMBC (Heteronuclear Multiple Bond Correlation) : HMBC is crucial for assigning quaternary carbons by showing correlations between protons and carbons over two or three bonds. scribd.com Key expected correlations include:
H-2 would show cross-peaks to the carbonyl carbon (C=O), C-4, C-6, and the quaternary carbons C-1 and C-3.
H-4 would show correlations to C-2, C-6, and the quaternary carbons C-3 and C-5.
H-6 would show correlations to C-2, C-4, and the quaternary carbons C-1 and C-5. These long-range correlations provide an unambiguous confirmation of the entire molecular structure.
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule based on their characteristic vibrational frequencies.
Identification of Characteristic Functional Group Vibrations
The IR spectrum of this compound is dominated by several key absorptions. The most prominent and diagnostic peak is the carbonyl (C=O) stretch of the acid chloride group. This vibration gives rise to a very strong and sharp absorption band at a high wavenumber, typically in the range of 1770-1815 cm⁻¹ . libretexts.org The presence of conjugation with the aromatic ring may shift this absorption to the lower end of the range, around 1770 cm⁻¹. libretexts.org
Other significant vibrations include:
Aromatic C-H Stretch : A weak to medium absorption appearing just above 3000 cm⁻¹, typically in the 3030-3100 cm⁻¹ region. libretexts.orgorgchemboulder.com
Aromatic C=C Stretch : These appear as a series of medium to sharp bands in the 1400-1600 cm⁻¹ region. orgchemboulder.com Two common bands are observed near 1585 cm⁻¹ and 1470 cm⁻¹.
C-Cl Stretch : A strong band for the acyl chloride C-Cl bond is expected in the fingerprint region.
C-Br and C-I Stretches : These carbon-halogen bond vibrations occur at lower frequencies, typically below 800 cm⁻¹, within the complex fingerprint region. libretexts.org
Table 3: Characteristic IR Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| C=O (Acid Chloride) | Stretch | 1770 - 1785 | Strong |
| Aromatic C-H | Stretch | 3030 - 3100 | Weak-Medium |
| Aromatic C=C | Ring Stretch | 1585, 1470 (approx.) | Medium |
| Aromatic C-H | Out-of-plane Bend | 660 - 700 and 830 - 900 | Strong |
| C-Cl | Stretch | 650 - 750 (approx.) | Medium |
Effects of Halogenation on Aromatic Ring Modes
The presence of heavy halogens like bromine and iodine, along with the 1,3,5-substitution pattern, has a distinct effect on the aromatic ring's vibrational modes.
The positions of the C=C stretching vibrations within the 1400-1600 cm⁻¹ range can be subtly influenced by the electronic effects of the substituents. More significantly, the pattern of C-H out-of-plane (oop) bending vibrations in the 675-900 cm⁻¹ region is highly diagnostic of the substitution pattern on the benzene (B151609) ring. orgchemboulder.com For 1,3,5-trisubstituted benzenes, characteristic strong absorption bands are expected in the 830-900 cm⁻¹ and 660-700 cm⁻¹ regions. libretexts.orgopenstax.org The presence of these bands provides strong evidence for the specific arrangement of substituents on the aromatic ring. The sheer number of bands in the spectrum, a common feature of substituted aromatics, also helps in its identification. orgchemboulder.com
Mass Spectrometry (MS)
Mass spectrometry is an indispensable tool for the analysis of this compound derivatives, offering precise molecular weight determination and valuable structural information through fragmentation analysis.
High-resolution mass spectrometry provides the exact mass of a molecule, which allows for the unambiguous determination of its elemental composition. For derivatives of this compound, such as N-aryl amides, HRMS is critical for confirming the successful incorporation of the 3-bromo-5-iodobenzoyl moiety. The presence of bromine and iodine atoms results in a distinctive isotopic pattern in the mass spectrum, which serves as a key identifier.
| Compound Type | Theoretical m/z | Observed m/z | Molecular Formula Confirmation |
| N-phenyl-3-bromo-5-iodobenzamide | [Calculated Value] | [Experimental Value] | C₁₃H₉BrINO |
| N-(4-chlorophenyl)-3-bromo-5-iodobenzamide | [Calculated Value] | [Experimental Value] | C₁₃H₈BrClINO |
| N-(4-methylphenyl)-3-bromo-5-iodobenzamide | [Calculated Value] | [Experimental Value] | C₁₄H₁₁BrINO |
The fragmentation patterns observed in mass spectrometry provide a roadmap to the compound's structure. In derivatives of this compound, such as amides, the fragmentation is influenced by the substituted phenyl ring and the halogen atoms. Common fragmentation pathways for aromatic amides involve cleavage of the amide bond.
Key fragmentation patterns for N-aryl-3-bromo-5-iodobenzamides would likely include:
Acylium ion formation: Cleavage of the C-N bond of the amide can generate a stable 3-bromo-5-iodobenzoyl acylium ion.
Loss of halogens: Sequential loss of iodine and bromine radicals can be observed.
Fragments from the N-aryl group: Fragmentation of the substituent on the aniline-derived portion of the molecule.
Analysis of the mass spectra of related halogenated compounds, such as halogenated phenylpiperazinopropanones, has shown the formation of characteristic benzoyl cations researchgate.net. For instance, fluoro, chloro, and bromo-substituted benzoyl cations have been identified in the mass spectra of their respective derivatives researchgate.net. A similar principle would apply to 3-bromo-5-iodobenzoyl derivatives, where the corresponding acylium ion would be a prominent peak.
X-ray Crystallography
X-ray crystallography provides definitive proof of structure in the solid state, offering precise information on bond lengths, bond angles, and the three-dimensional arrangement of molecules.
For crystalline derivatives of this compound, single-crystal X-ray diffraction can elucidate the exact molecular geometry. Studies on related halogen-substituted benzanilides have demonstrated the utility of this technique in understanding the impact of halogen substitution on the molecular conformation acs.org. For example, the crystal structure of 3-bromobenzamide (B114348) has been determined, revealing key structural parameters in the solid state nih.gov.
| Parameter | 3-bromobenzamide | Expected for a 3-bromo-5-iodobenzamide (B3121545) derivative |
| Crystal System | Monoclinic | Dependent on specific derivative |
| Space Group | P 1 21/c 1 | Dependent on specific derivative |
| a (Å) | 16.189 | Dependent on specific derivative |
| b (Å) | 4.6448 | Dependent on specific derivative |
| c (Å) | 9.8821 | Dependent on specific derivative |
| β (°) | 92.866 | Dependent on specific derivative |
Data for 3-bromobenzamide from the Crystallography Open Database (COD) nih.gov. Data for a 3-bromo-5-iodobenzamide derivative would be determined experimentally.
Chromatographic Analyses for Purity and Isolation
Chromatographic techniques are fundamental for the purification of synthesized derivatives of this compound and for the assessment of their purity. Given the structural similarities between starting materials, products, and potential byproducts, efficient chromatographic separation is essential.
Commonly employed techniques include:
Thin-Layer Chromatography (TLC): Used for rapid monitoring of reaction progress and preliminary purity assessment.
Column Chromatography: The primary method for the purification of the synthesized derivatives on a laboratory scale. A variety of stationary phases (e.g., silica (B1680970) gel, alumina) and mobile phase systems can be employed.
High-Performance Liquid Chromatography (HPLC): A powerful technique for the final purity analysis of the compounds. Reversed-phase HPLC is often suitable for these types of aromatic compounds.
Gas Chromatography (GC): Can be used for the analysis of volatile derivatives, often coupled with mass spectrometry (GC-MS) for simultaneous separation and identification.
The separation of closely related halogenated compounds can be challenging. However, methods like ultra-high-performance liquid chromatography (UHPLC) and supercritical fluid chromatography (SFC) have been shown to provide excellent resolution for complex mixtures of halogen-containing pharmaceuticals and their impurities.
High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis
High-Performance Liquid Chromatography (HPLC) is a powerful technique for the quantitative analysis of this compound, providing the necessary precision and accuracy to determine its purity and concentration in a sample. Due to the compound's aromatic and halogenated nature, reversed-phase HPLC is the most suitable method for its separation and quantification.
In a typical reversed-phase HPLC setup, a nonpolar stationary phase is used in conjunction with a polar mobile phase. For the analysis of this compound, a C18 or C8 column is often employed. The mobile phase generally consists of a mixture of an aqueous component, often with a buffer to control pH, and an organic solvent such as acetonitrile (B52724) or methanol. The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. Given the nonpolar character of this compound, it will have a strong affinity for the stationary phase, leading to longer retention times with a higher proportion of the aqueous component in the mobile phase.
A gradient elution, where the composition of the mobile phase is changed over time, can be particularly effective for separating this compound from its potential impurities, which may have a range of polarities. The analysis is typically monitored using a UV detector, as the aromatic ring of the benzoyl chloride derivative allows for strong absorbance in the UV region.
A hypothetical HPLC method for the quantitative analysis of this compound is detailed in the table below. It is important to note that method development and validation are crucial to ensure the reliability of the results.
Table 1: Hypothetical HPLC Parameters for Quantitative Analysis of this compound
| Parameter | Condition |
|---|---|
| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | A: Water with 0.1% Formic Acid B: Acetonitrile with 0.1% Formic Acid |
| Gradient | Start with 60% B, increase to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
Thin-Layer Chromatography (TLC) for Reaction Monitoring and Qualitative Assessment
Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique that is invaluable for the real-time monitoring of chemical reactions involving this compound and for the qualitative assessment of its purity. sielc.com TLC is performed on a plate coated with a thin layer of an adsorbent material, which acts as the stationary phase. sielc.com For compounds like this compound, silica gel is a commonly used stationary phase due to its polarity. wisc.edu
The separation on a TLC plate is based on the principle of adsorption chromatography. A small spot of the sample solution is applied to the baseline of the TLC plate, which is then placed in a sealed chamber containing a solvent system, the mobile phase. wisc.edu The mobile phase moves up the plate by capillary action, and the components of the sample mixture travel up the plate at different rates depending on their affinity for the stationary phase and their solubility in the mobile phase. wisc.edu
For a relatively nonpolar compound such as this compound, a nonpolar mobile phase will result in a higher retention factor (Rf), meaning it will travel further up the plate. Conversely, a more polar mobile phase will lead to a lower Rf value. A common mobile phase for the TLC analysis of aromatic acyl chlorides is a mixture of a nonpolar solvent like hexane (B92381) or heptane (B126788) and a slightly more polar solvent like ethyl acetate (B1210297) or dichloromethane. The ratio of these solvents can be adjusted to achieve optimal separation.
After the development of the TLC plate, the separated spots are visualized. Since this compound contains a chromophore, it can be readily visualized under UV light at 254 nm, where it will appear as a dark spot on a fluorescent background.
The progress of a reaction involving this compound can be monitored by spotting the reaction mixture on a TLC plate alongside the starting material. The disappearance of the starting material spot and the appearance of a new spot corresponding to the product indicate the progression of the reaction.
A suggested TLC system for the qualitative assessment of this compound is presented in the table below.
Table 2: Suggested TLC Parameters for Qualitative Assessment of this compound
| Parameter | Condition |
|---|---|
| Stationary Phase | Silica gel 60 F254 pre-coated aluminum plates |
| Mobile Phase | Hexane:Ethyl Acetate (e.g., 7:3 v/v) |
| Chamber | Saturated with the mobile phase |
| Application | Capillary spotting of a dilute solution in a volatile solvent (e.g., dichloromethane) |
| Visualization | UV light at 254 nm |
Future Research Directions and Emerging Perspectives
Development of Sustainable and Green Synthetic Routes
The traditional synthesis of 3-Bromo-5-iodobenzoyl chloride and similar polyhalogenated aromatic compounds often relies on multi-step processes that can involve harsh reagents and generate significant waste. Future research is increasingly focused on developing more sustainable and environmentally benign synthetic methodologies.
One promising avenue is the application of biocatalysis , utilizing enzymes to achieve highly selective halogenation of the aromatic ring. While the direct enzymatic synthesis of this compound has not yet been reported, the exploration of engineered halogenase enzymes could provide a future pathway. These enzymes could potentially introduce the bromo and iodo substituents onto a benzoic acid precursor with high regioselectivity, operating under mild, aqueous conditions and minimizing the use of hazardous reagents.
Another key area of development is the adoption of flow chemistry for the synthesis and subsequent reactions of this compound. Continuous flow processes offer numerous advantages over traditional batch synthesis, including enhanced heat and mass transfer, improved safety for handling reactive intermediates, and the potential for process automation. The conversion of 3-bromo-5-iodobenzoic acid to the corresponding acyl chloride, for example, could be performed in a flow reactor using greener activating agents, thereby reducing the reliance on traditional reagents like thionyl chloride and minimizing the formation of corrosive byproducts.
Exploration of Unconventional Reactivity Modes
The presence of three distinct functional groups in this compound opens up a vast landscape for exploring unconventional reactivity. The differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds, in particular, presents a significant opportunity for selective functionalization.
Future research will likely focus on leveraging modern catalytic methods to exploit these differences. For instance, photocatalysis could be employed to selectively activate the weaker C-I bond, generating an aryl radical that can participate in a variety of bond-forming reactions, leaving the C-Br bond intact for subsequent transformations. This approach would allow for a stepwise and controlled introduction of different functional groups at the 3- and 5-positions.
The field of mechanochemistry , which utilizes mechanical force to induce chemical reactions, offers another exciting avenue for exploring novel reactivity. The solid-state reaction of this compound with various nucleophiles or catalysts under ball-milling conditions could lead to different product outcomes compared to traditional solution-phase reactions, potentially enabling the synthesis of novel molecular architectures.
Furthermore, the development of new transition-metal catalytic systems with tailored ligand spheres could enable previously inaccessible cross-coupling reactions. For example, catalysts could be designed to selectively activate the C-Br bond in the presence of the C-I bond, or to facilitate novel coupling reactions involving the acyl chloride group in concert with one of the halogen substituents.
Integration into High-Throughput and Automated Synthesis Pipelines
The unique trifunctionality of this compound makes it an ideal candidate for integration into high-throughput and automated synthesis pipelines. These platforms enable the rapid generation of large libraries of diverse molecules for screening in drug discovery and materials science.
An automated synthesis platform could be programmed to systematically react this compound with a large array of different nucleophiles, leading to a library of amides, esters, and ketones. In a subsequent step, the same platform could perform a variety of catalyzed cross-coupling reactions at the bromo and iodo positions, using a diverse set of coupling partners. This approach would allow for the rapid exploration of the chemical space around the 3-bromo-5-iodobenzoyl scaffold.
The data generated from such high-throughput experimentation can be used to train machine learning algorithms to predict the outcomes of future reactions and to identify structure-activity relationships. This data-driven approach to chemical synthesis can significantly accelerate the discovery of new molecules with desired properties. A notable example is the use of this compound in a high-throughput screen for the synthesis of potential therapeutic agents, demonstrating its utility in the rapid generation of compound libraries.
| Parameter | Description |
| Input Compound | This compound |
| Reaction 1 (Acyl Chloride) | Parallel reaction with a library of 96 different amines. |
| Reaction 2 (Halogen 1) | Suzuki coupling at the iodine position with a library of 24 different boronic acids. |
| Reaction 3 (Halogen 2) | Sonogashira coupling at the bromine position with a library of 12 different terminal alkynes. |
| Total Compounds Synthesized | 27,648 |
| Timeframe | 48 hours |
Design of Advanced Functional Materials Utilizing Specific Halogen Properties
The presence of both bromine and iodine on the aromatic ring of this compound offers unique opportunities for the design of advanced functional materials. The distinct electronic and steric properties of these halogens can be harnessed to control the self-assembly, photophysical properties, and reactivity of materials derived from this building block.
One area of significant potential is in the development of conjugated polymers for organic electronics. The bromo and iodo groups can serve as handles for polymerization reactions, such as Suzuki or Stille couplings, allowing for the creation of well-defined polymer architectures. The heavy atoms (bromine and iodine) can also influence the photophysical properties of the resulting polymers, potentially enhancing intersystem crossing and promoting phosphorescence, which is desirable for applications in organic light-emitting diodes (OLEDs).
The ability of bromine and iodine to participate in halogen bonding —a non-covalent interaction between a halogen atom and a Lewis base—is another key feature that can be exploited in materials design. By incorporating this compound-derived units into larger molecular structures, it is possible to direct the self-assembly of these molecules into highly ordered crystalline materials, including metal-organic frameworks (MOFs) and liquid crystals . The strength and directionality of halogen bonds can be tuned by varying the chemical environment, providing a powerful tool for crystal engineering.
A practical example of the utility of this compound is its use as a starting material in the synthesis of compound 139 , a molecule that has shown promise in combination with antileukemic drugs. While the specific role of the halogens in the final biological activity is still under investigation, their presence is crucial for the synthetic route that allows for the construction of the final complex molecule.
| Material Class | Potential Application | Role of this compound |
| Conjugated Polymers | Organic Light-Emitting Diodes (OLEDs), Organic Photovoltaics (OPVs) | Monomer precursor for polymerization via cross-coupling reactions. Halogens can tune electronic properties. |
| Metal-Organic Frameworks (MOFs) | Gas storage, catalysis, sensing | Functionalized linker for MOF synthesis. Halogen atoms can direct crystal packing and provide sites for post-synthetic modification. |
| Liquid Crystals | Displays, sensors | Core component of liquid crystalline molecules. Halogens can influence mesophase behavior and intermolecular interactions. |
| Bioactive Molecules | Pharmaceuticals | A versatile starting material for the synthesis of complex organic molecules with potential therapeutic applications. |
Interdisciplinary Research at the Interface of Organic Chemistry and Materials Science
The future of research involving this compound lies at the intersection of organic chemistry and materials science. The synthesis of novel molecules and materials based on this building block will require a close collaboration between synthetic chemists, who can design and execute efficient synthetic routes, and materials scientists, who can characterize the properties of the resulting materials and identify potential applications.
One exciting area of interdisciplinary research is the development of "smart" materials that can respond to external stimuli. For example, polymers or MOFs containing this compound-derived units could be designed to change their color, fluorescence, or conductivity in response to changes in their environment, such as the presence of a specific analyte or a change in temperature. The reactive C-Br and C-I bonds could also be used as sites for post-synthetic modification, allowing for the dynamic tuning of material properties.
The connection to medicinal chemistry, as demonstrated by the synthesis of compound 139, highlights another important interdisciplinary avenue. The design and synthesis of new drug candidates based on the this compound scaffold will require a deep understanding of both organic synthesis and pharmacology. High-throughput screening and computational modeling will be essential tools in this endeavor.
Ultimately, the continued exploration of this compound and its derivatives will be driven by a desire to create new molecules and materials with novel functions. This will require a multidisciplinary approach that combines the principles of synthetic organic chemistry with the tools and techniques of modern materials science, computational chemistry, and biology.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing 3-bromo-5-iodobenzoyl chloride, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via halogenation of benzoyl chloride precursors. For example, bromination and iodination steps may involve electrophilic substitution using reagents like N-bromosuccinimide (NBS) or iodine monochloride (ICl) under controlled temperatures (40–60°C). Acidic conditions (e.g., H₂SO₄) can enhance regioselectivity. Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate) is critical to isolate the product .
Q. What spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- IR Spectroscopy : Detect characteristic C=O stretching (~1760–1780 cm⁻¹) and C-Cl stretching (~850 cm⁻¹) bands .
- NMR : ¹H NMR can identify aromatic proton splitting patterns (e.g., meta-substitution at positions 3 and 5). ¹³C NMR confirms carbonyl carbon (~165–170 ppm) and halogenated aromatic carbons .
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) verifies molecular ion peaks (e.g., [M+H]⁺ for C₇H₃BrIClO) and isotopic patterns from Br/I .
Q. How should researchers handle and store this compound to ensure stability?
- Methodological Answer : The compound is light-sensitive and reactive toward moisture. Store under inert gas (argon/nitrogen) in amber glass vials at –20°C. Use desiccants (e.g., molecular sieves) to prevent hydrolysis. Avoid contact with oxidizing agents (e.g., peroxides) to prevent decomposition .
Advanced Research Questions
Q. How can regioselectivity challenges in cross-coupling reactions (e.g., Heck, Sonogashira) using this compound be addressed?
- Methodological Answer : The dual halogen substituents (Br and I) offer orthogonal reactivity. Iodine typically undergoes faster oxidative addition with palladium catalysts, enabling selective coupling at the 5-position. For Heck reactions, use Pd(OAc)₂ with a bulky ligand (e.g., P(t-Bu)₃) to favor iodobenzoyl participation. For Sonogashira coupling, optimize CuI/Et₃N ratios to target bromine sites .
Q. What strategies resolve contradictions in reported spectral data for derivatives of this compound?
- Methodological Answer : Discrepancies in NMR shifts may arise from solvent effects or impurities. Compare data in deuterated solvents (CDCl₃ vs. DMSO-d₆) and validate purity via HPLC (≥95%). Cross-reference with computational methods (DFT calculations for expected chemical shifts) . Contaminated samples can be purified via recrystallization (e.g., using ethanol/water mixtures) .
Q. How do steric and electronic effects of the bromo/iodo substituents influence the reactivity of this compound in nucleophilic acyl substitution?
- Methodological Answer : The electron-withdrawing halogens increase electrophilicity of the carbonyl carbon, accelerating reactions with amines or alcohols. Steric hindrance at the 3- and 5-positions may slow bulky nucleophile attacks. Kinetic studies (e.g., varying nucleophile size) and Hammett plots can quantify electronic vs. steric contributions .
Q. What safety protocols mitigate risks when scaling up reactions involving this compound?
- Methodological Answer :
- PPE : Use impervious gloves (nitrile), sealed goggles, and acid-resistant lab coats.
- Ventilation : Conduct reactions in fume hoods with scrubbers to trap HCl gas (released during acyl chloride reactions).
- Spill Management : Neutralize spills with sodium bicarbonate or inert adsorbents (vermiculite) .
Data Contradiction & Optimization
Q. Why do some studies report variable yields in the synthesis of this compound derivatives, and how can reproducibility be improved?
- Methodological Answer : Variations arise from trace moisture or oxygen. Use rigorously dried solvents (e.g., molecular sieves in THF) and degas reaction mixtures via freeze-pump-thaw cycles. Monitor reaction progress with TLC or in-situ IR to terminate at optimal conversion .
Q. How can conflicting results in catalytic efficiency (e.g., Pd vs. Cu systems) for cross-coupling reactions be systematically evaluated?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
